5-chloro-2-methoxy-N-propylbenzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFPZFKCRNLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-propylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.
Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, and the amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5-amino-2-methoxy-N-propylbenzamide or 5-thio-2-methoxy-N-propylbenzamide can be formed.
Oxidation Product: 5-chloro-2-hydroxy-N-propylbenzamide.
Reduction Product: 5-chloro-2-methoxy-N-propylamine.
Scientific Research Applications
5-chloro-2-methoxy-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as photomechanical effects.
Industrial Applications: The compound is utilized in the synthesis of other organic building blocks and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 5-chloro-2-methoxy-N-propylbenzamide and its analogues:
Key Research Findings
In sulfamoyl analogues (e.g., ), the sulfonamide group introduces acidity (pKa ~10–12), enabling ionic interactions in biological systems .
Lipophilicity and Solubility :
- Branched N-alkyl chains (e.g., isobutyl in ) increase lipophilicity (logP ~3.5) compared to straight-chain N-propyl (logP ~2.8), impacting membrane permeability .
- Heterocyclic substituents (e.g., pyrazole in ) reduce aqueous solubility but enhance target specificity via hydrophobic interactions .
Biological Implications :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-propylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via amide coupling between 5-chloro-2-methoxybenzoic acid and propylamine, using coupling agents like EDCI/HOBt in dichloromethane at room temperature . Alternative routes may involve activating the carboxylic acid as an acid chloride (e.g., thionyl chloride) before reacting with the amine. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert conditions to minimize hydrolysis. Post-synthesis purification often employs silica gel chromatography with ethyl acetate/hexane (3:7) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : -NMR should show a singlet at δ 3.8–3.9 ppm (methoxy group), a triplet for the propylamide N–CH (δ 1.4–1.6 ppm), and aromatic protons in the δ 6.8–7.5 ppm range .
- HPLC-MS : Retention time and molecular ion peak ([M+H] at m/z 256.7) confirm purity and molecular weight .
- IR : Stretching bands at ~1650 cm (amide C=O) and 1250 cm (C–O of methoxy) validate functional groups .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL). Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 48 hours in neutral buffers. Store desiccated at -20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?
- Methodological Answer : Systematic modifications include:
- Substituent variation : Replace the chloro group with fluoro or bromo to assess halogen effects on target binding .
- Amide chain elongation : Substitute propyl with cyclopropyl or branched alkyl groups to study steric effects on potency .
- Methoxy positional isomerism : Synthesize 2-chloro-5-methoxy analogs to evaluate electronic effects.
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity in cancer lines) to quantify activity. Data contradictions (e.g., conflicting IC values) may arise from assay conditions (e.g., ATP concentration in kinase tests) and require normalization .
Q. What analytical strategies resolve contradictory data in metabolic stability studies of this compound?
- Methodological Answer : Conflicting metabolic half-life (t) values often stem from:
- Species differences : Compare liver microsomes from human vs. rodent, noting cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) .
- Assay conditions : Control for NADPH regeneration system activity and protein concentration. Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the propyl chain or demethylation of methoxy) .
- Statistical validation : Apply ANOVA to batch-to-batch variability and use internal standards (e.g, verapamil) for cross-study normalization .
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or HDACs). The methoxy and chloro groups often participate in hydrophobic interactions, while the amide forms hydrogen bonds .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to solvent-accessible surface area (SASA) changes in the ligand-binding pocket .
QSAR models : Train models with datasets of IC values and descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell viability : MTT assay in HeLa or MCF-7 cells (72-hour exposure, IC typically 10–50 µM) .
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Target engagement : Western blot for cleaved caspase-3 or PARP. Include positive controls (e.g., doxorubicin) and validate with siRNA knockdown of suspected targets .
Q. How can researchers address low yield in large-scale synthesis of this compound?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Solutions include:
- Flow chemistry : Use a continuous-flow reactor to improve heat dissipation and reduce side products .
- Catalyst optimization : Screen Pd/C or polymer-supported catalysts for coupling steps .
- Crystallization tuning : Add anti-solvents (e.g., heptane) during recrystallization to enhance purity (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
